2-Cyanomethyl-4-methoxy-benzoic acid is an organic compound with the molecular formula CHNO and a molecular weight of 191.18 g/mol. This compound features a benzene ring that is substituted with a cyanomethyl group (-CHCN) at the second position and a methoxy group (-OCH) at the fourth position, along with a carboxylic acid group (-COOH). Its structural characteristics contribute to its utility in various chemical and biological applications, making it a significant compound in research settings .
While specific biological activity data for 2-cyanomethyl-4-methoxy-benzoic acid is limited, compounds containing cyano and methoxy groups often exhibit interesting biological properties. The presence of the cyano group may facilitate interactions with biological macromolecules, potentially influencing enzyme activity or metabolic pathways. Additionally, similar compounds have been studied for their roles in pharmaceutical applications, suggesting that 2-cyanomethyl-4-methoxy-benzoic acid could also possess relevant biological activities .
The synthesis of 2-cyanomethyl-4-methoxy-benzoic acid typically involves several steps:
2-Cyanomethyl-4-methoxy-benzoic acid has diverse applications:
Interaction studies involving 2-cyanomethyl-4-methoxy-benzoic acid are essential for understanding its potential effects on biological systems. The cyano group may engage in hydrogen bonding and other interactions with proteins and enzymes, affecting their functionality. Research into similar compounds suggests that variations in substituents can significantly impact binding affinity and specificity, warranting further investigation into this compound's interactions with various biological targets .
Several compounds share structural similarities with 2-cyanomethyl-4-methoxy-benzoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Cyano-2-methoxybenzoic acid | Cyano group at position 4 | Increased acidity due to carboxylic acid group |
| 4-Amino-2-methoxybenzoic acid | Amino group instead of cyano | Potential for different reactivity due to amino substituent |
| 4-Nitro-2-methoxybenzoic acid | Nitro group instead of cyano | Exhibits different electronic properties |
| 4-Chloro-2-methoxybenzoic acid | Chloro group instead of cyano | Halogen substitution alters reactivity |
Uniqueness: 2-Cyanomethyl-4-methoxy-benzoic acid is distinctive due to its combination of functional groups, particularly the cyanomethyl moiety, which imparts specific chemical properties such as enhanced acidity and reactivity compared to similar compounds. This unique profile makes it valuable in various synthetic applications and biological studies .
The systematic IUPAC name for this compound is 2-(cyanomethyl)-4-methoxybenzoic acid, reflecting its substitution pattern on the benzene ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 76254-24-5 | |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.18 g/mol | |
| SMILES | COC1=CC(=C(C=C1)C(=O)O)CC#N |
The methoxy group (-OCH₃) resides at the 4-position, while the cyanomethyl (-CH₂CN) and carboxylic acid (-COOH) groups occupy the 2- and 1-positions, respectively.
No direct X-ray diffraction data for this compound is publicly available. However, analogous structures such as 4-[(3-methoxy-2-oxidobenzylidene)azaniumyl]benzoic acid (PMC6281083 ) adopt orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 4.6993 Å, b = 10.038 Å, c = 30.155 Å. These systems exhibit intramolecular hydrogen bonding between the carboxylic acid and adjacent functional groups, which likely stabilizes the planar conformation of the benzoic acid core in 2-(cyanomethyl)-4-methoxybenzoic acid.
Computational studies using RDKit-generated 3D conformers (PubChem ) reveal key bond lengths and angles:
| Bond | Calculated Length (Å) | Method |
|---|---|---|
| C(aromatic)-O(methoxy) | 1.36 | MMFF94 |
| C(COOH)-O | 1.21 | MMFF94 |
| C≡N | 1.16 | MMFF94 |
The nitrile group’s linear geometry and the carboxylic acid’s resonance stabilization create a rigid framework, while the methoxy group introduces steric hindrance that influences rotational freedom.
Predicted ¹H NMR shifts (CDCl₃, 400 MHz) based on analogous compounds:
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (C3, C5) | 6.8–7.2 | Doublet |
| Methoxy (-OCH₃) | 3.85 | Singlet |
| Cyanomethyl (-CH₂CN) | 3.70 | Singlet |
| Carboxylic Acid (-COOH) | 12.1 | Broad |
¹³C NMR (DMSO-d₆, 100 MHz):
Critical IR absorptions (KBr pellet, cm⁻¹):
Electron ionization (EI-MS) yields characteristic fragments:
Cyanomethylation of aromatic precursors represents a critical step in synthesizing 2-cyanomethyl-4-methoxy-benzoic acid. Copper-catalyzed strategies, adapted from analogous systems, enable direct introduction of the cyanomethyl group via C–H activation. For instance, copper(I) chloride facilitates coupling between 4-methoxybenzoic acid derivatives and α-haloacetonitriles (e.g., bromoacetonitrile) under basic conditions, forming the desired C–CN bond [2] . This mechanism proceeds through a radical pathway, where the copper catalyst generates cyanomethyl radicals that selectively attack the ortho position relative to the carboxylic acid moiety [2]. Alternative approaches employ nucleophilic substitution, wherein a bromomethyl intermediate (generated via N-bromosuccinimide-mediated bromination) reacts with sodium cyanide in dimethylformamide, achieving cyanomethyl group installation with 75–85% yields .
The methoxy group is typically introduced prior to cyanomethylation to avoid interference with subsequent reactions. Electrophilic aromatic substitution using methyl iodide and a silver carbonate base in methanol provides regioselective methoxylation at the para position relative to the carboxylic acid [3]. Alternatively, Ullmann-type coupling with copper(I) oxide enables methoxy group installation under milder conditions (80°C, 12 hours), particularly for electron-deficient aromatic systems [3]. Post-functionalization methylation of phenolic intermediates using dimethyl sulfate in alkaline aqueous media remains a viable option, though it requires careful pH control to prevent ester hydrolysis .
Solvent selection critically influences reaction efficiency and scalability. Polar aprotic solvents such as dimethylformamide enhance nucleophilicity in cyanide substitution reactions, while biphasic systems (water/dichloromethane) improve interfacial contact during methoxylation steps . Recent studies demonstrate that hexafluoroisopropanol (HFIP) significantly accelerates copper-catalyzed C–H activation by stabilizing transition states through hydrogen-bonding interactions, reducing reaction times from 24 to 6 hours [3].
Table 1: Solvent Performance in Key Reactions
| Reaction Step | Optimal Solvent | Yield Improvement | Key Advantage |
|---|---|---|---|
| Cyanomethylation | Dimethylformamide | 15–20% | Enhanced nucleophilicity |
| Methoxylation | Methanol/Water | 10–12% | Regioselectivity control |
| C–H Activation | Hexafluoroisopropanol | 25–30% | Transition state stabilization |
Advanced catalytic systems address challenges in selectivity and functional group tolerance. Iridium-based complexes, such as [Ir(COD)OMe]~2~, enable directed ortho-C–H activation for cyanomethylation without affecting sensitive groups like esters or halides [3]. Dual catalytic systems combining copper(I) iodide with 1,10-phenanthroline ligands suppress homo-coupling byproducts during radical-mediated steps, improving overall yields to 82–88% . Catalytic amounts of silver carbonate (20 mol%) prove essential for scavenging halide ions in nucleophilic substitution reactions, preventing catalyst poisoning .
Transitioning from batch to continuous flow systems enhances process control and scalability. Microreactor setups with residence times of 2–3 minutes achieve complete bromine conversion in bromomethyl intermediate synthesis, compared to 24 hours in batch reactors . Integrated flow platforms combining methoxylation and cyanomethylation modules reduce intermediate purification steps, boosting throughput by 40–50%. Temperature-controlled zones (50–120°C) within tubular reactors minimize thermal degradation of acid-sensitive intermediates .
Common byproducts include over-cyanomethylated species and hydrolyzed carboxylic acids. Stoichiometric control of α-haloacetonitriles (1.2 equivalents) limits di-substitution to <5%, while molecular sieves (4Å) prevent nitrile hydrolysis during aqueous workups . In continuous systems, real-time FTIR monitoring enables immediate adjustment of reactant feed ratios, reducing off-specification batches by 30% .
Key Advancements
2-Cyanomethyl-4-methoxy-benzoic acid exhibits thermodynamic characteristics that are directly influenced by its molecular structure and substitution pattern [1]. The compound possesses a molecular weight of 191.18 g/mol with the molecular formula C₁₀H₉NO₃, placing it within the typical range for substituted benzoic acid derivatives [1].
Based on structural analysis and comparison with related compounds, the melting point relationships can be established through systematic evaluation of substituent effects. The parent 4-methoxybenzoic acid demonstrates a melting point of 182-185°C [2], while 2-(cyanomethyl)benzoic acid shows a melting point of 115°C [3]. This significant reduction in melting point upon cyanomethyl substitution indicates that the electron-withdrawing nitrile group disrupts the crystal lattice stability compared to the methoxy-substituted benzoic acid.
The thermodynamic relationship between melting and boiling points for benzoic acid derivatives follows established patterns where increased molecular complexity and polar substituents generally elevate both transition temperatures [4]. For 4-methoxybenzoic acid, the boiling point is recorded at 275°C [2], establishing a baseline for comparison. The predicted boiling point for 4-(cyanomethyl)benzoic acid reaches 361.6°C [5], demonstrating the substantial elevation caused by the cyanomethyl substitution.
Thermodynamic analysis reveals that the melting point-boiling point relationship in substituted benzoic acids correlates with the enthalpy of fusion and vaporization [6]. The Van't Hoff relationship demonstrates that solubility temperature dependence provides direct access to thermodynamic transition parameters, with increased temperature consistently resulting in enhanced solubility across all organic solvents studied [7] [8].
| Parameter | Value Range | Reference Compound |
|---|---|---|
| Melting Point Depression | 67-70°C | vs. 4-methoxybenzoic acid |
| Boiling Point Elevation | 85-90°C | vs. parent benzoic acid |
| Enthalpy of Fusion | 15-25 kJ/mol | Estimated from structural analogs |
The solubility characteristics of 2-cyanomethyl-4-methoxy-benzoic acid in organic solvents are governed by the compound's polar surface area of 70.3 Ų and partition coefficient (XLogP3-AA) of 1.1 [1]. These parameters indicate moderate lipophilicity with significant polar character, primarily due to the carboxylic acid functionality and the cyano group.
Solubility patterns for related methoxy-substituted benzoic acids demonstrate clear trends across different solvent systems [7] [8]. The 4-methoxybenzoic acid solubility data indicates optimal dissolution in alcoholic solvents, with methanol and ethanol providing the highest solubility values, followed by acetonitrile, ethyl acetate, dichloromethane, and toluene [9] [10]. Water exhibits the lowest solubility at approximately 0.3 g/L at 20°C [2].
The Modified Apelblat equation provides the most accurate correlation for temperature-dependent solubility data, with virtually all average relative deviation values below 5% for methoxybenzoic acid derivatives [7]. The NRTL model analysis indicates that mixing processes are spontaneous and entropy-driven across the temperature range of 283.15 to 328.15 K [7].
Hydrogen bonding capacity significantly influences solubility behavior, with the compound possessing one hydrogen bond donor and four hydrogen bond acceptors [1]. This bonding pattern favors interaction with protic solvents and explains the enhanced solubility in alcoholic media compared to aprotic systems.
| Solvent Class | Predicted Solubility Trend | Thermodynamic Basis |
|---|---|---|
| Alcohols (methanol, ethanol) | High | Hydrogen bonding with carboxyl group |
| Polar aprotic (acetonitrile) | Moderate | Dipole-dipole interactions |
| Esters (ethyl acetate) | Moderate | Moderate polarity matching |
| Chlorinated (dichloromethane) | Low-moderate | Limited hydrogen bonding |
| Aromatics (toluene) | Low | Poor polarity matching |
Thermal degradation analysis of 2-cyanomethyl-4-methoxy-benzoic acid requires understanding of the decomposition mechanisms characteristic of both cyano-substituted aromatics and methoxybenzoic acid derivatives. Thermogravimetric analysis studies of related benzoic acid compounds reveal multi-step decomposition processes with distinct temperature ranges for different functional group degradations [11] [12].
The thermal stability of cyano-substituted aromatic compounds demonstrates characteristic decomposition temperatures around 450°C for major mass loss events [13]. Polycyanurate networks containing cyanate ester functional groups show thermal decomposition beginning with hydrocarbon chain scission and cross-linking between 400-450°C, followed by decyclization processes that liberate volatile decomposition products [13].
For methoxy-substituted benzoic acids, thermal analysis reveals specific degradation pathways initiated by decarboxylation of the carboxyl group, typically occurring between 280-420°C [14] [11]. The loss of carbon dioxide represents the primary decomposition step, followed by degradation of alkyl side chains and aromatic ring systems at elevated temperatures.
The thermal decomposition mechanism for 2-cyanomethyl-4-methoxy-benzoic acid likely proceeds through sequential steps:
Differential scanning calorimetry analysis of pharmaceutical compounds with similar structures shows endothermic melting transitions followed by exothermic decomposition events [15]. The thermal behavior demonstrates heating rate dependence, with higher rates shifting decomposition temperatures to elevated values [16].
| Temperature Range (°C) | Mass Loss (%) | Primary Process | Volatile Products |
|---|---|---|---|
| 250-300 | 20-25 | Decarboxylation | CO₂ |
| 300-400 | 15-20 | Cyanomethyl decomposition | HCN, CH₂═CH-CN |
| 400-500 | 25-35 | Aromatic fragmentation | CH₃OH, aromatic fragments |
| >500 | 15-25 | Carbonization | H₂O, CO, residual carbon |
Photochemical stability analysis of 2-cyanomethyl-4-methoxy-benzoic acid involves evaluation of ultraviolet degradation pathways affecting both the cyano functionality and the aromatic system. Research on cyano-containing liquid crystals demonstrates that cyano terminal groups exhibit limited UV stability compared to alternative functional groups [17].
The photochemical degradation of benzoic acid derivatives under UV irradiation follows established radical mechanisms [18]. Iron-catalyzed photochemical transformation of benzoic acid under wavelengths of 254-419 nm produces hydroxylated products through hydroxyl radical attack at ortho, meta, and para positions [18]. The half-life for photodegradation reaches 160±20 minutes under specific conditions (100 μM substrate, 20 μM Fe(III), pH 3.20) [18].
Ultraviolet exposure of cyano-substituted aromatics results in measurable degradation of key physical properties including clearing temperature, birefringence, and dielectric constants [17]. The degradation mechanism involves structural changes to terminal functional groups rather than aromatic ring modifications, as confirmed by UV absorption spectral analysis [17].
Photocatalytic studies using titanium dioxide demonstrate that benzoic acid degradation achieves 97.6% completion within 90 minutes under UV irradiation with hydrogen peroxide [19]. The process follows first-order kinetics and shows strong pH dependence, with acidic conditions favoring enhanced degradation rates [19].
For cyanomethyl-substituted systems, photochemical reactivity involves potential nitrile group participation in photoredox processes [20]. The electron-deficient nature of the cyanomethyl radical enables coupling reactions with electron-rich aromatic systems, potentially leading to photoinduced dimerization or cross-coupling products [20].
| Irradiation Wavelength (nm) | Degradation Rate | Primary Photoproducts | Mechanism |
|---|---|---|---|
| 254 (UVC) | Fast | Hydroxylated derivatives | Direct photolysis |
| 300-350 (UVB) | Moderate | Dimeric products | Radical coupling |
| 350-400 (UVA) | Slow | Oxidized metabolites | Sensitized oxidation |
| >400 (Visible) | Minimal | Limited degradation | Requires photosensitizer |